molecular formula C17H12ClF3N2O2 B287062 3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole

3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole

Cat. No. B287062
M. Wt: 368.7 g/mol
InChI Key: GFLXIBRLEOEVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole, also known as ACTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACTO is a heterocyclic organic compound that belongs to the oxadiazole family. It has a molecular formula of C17H11ClF3N3O2 and a molecular weight of 397.7 g/mol.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological effects through various mechanisms, including inhibition of enzymes, modulation of ion channels, and interaction with cellular receptors.
Biochemical and Physiological Effects:
3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, reduce inflammation, and modulate neuronal excitability. In vivo studies have shown that it can reduce seizures and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits a broad range of biological activities, making it a versatile compound for various applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its efficacy and selectivity. Additionally, future research could explore its potential applications in other fields, such as energy storage and catalysis.

Synthesis Methods

3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole can be synthesized through various methods, including the reaction of 2-chlorobenzoyl chloride with 4-(trifluoromethyl)aniline, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-chlorobenzoyl chloride with 4-(trifluoromethyl)phenylhydrazine in the presence of triethylamine, followed by cyclization with acetic anhydride.

Scientific Research Applications

3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole has been investigated for its anticancer, anti-inflammatory, and anticonvulsant properties. In agrochemicals, 3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole has been studied for its insecticidal and fungicidal activities. In material science, 3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole has been explored for its potential applications in organic electronics and optoelectronics.

properties

Product Name

3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole

Molecular Formula

C17H12ClF3N2O2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C17H12ClF3N2O2/c1-10(24)23-16(13-4-2-3-5-14(13)18)25-15(22-23)11-6-8-12(9-7-11)17(19,20)21/h2-9,16H,1H3

InChI Key

GFLXIBRLEOEVOF-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3Cl

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3Cl

Origin of Product

United States

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